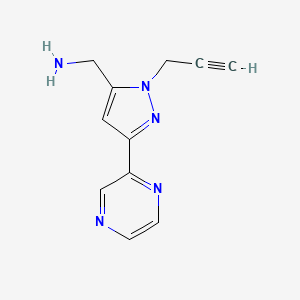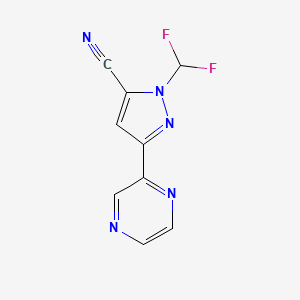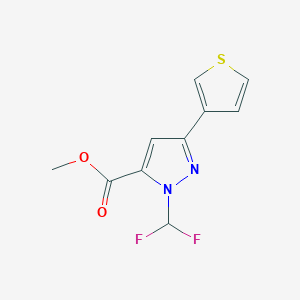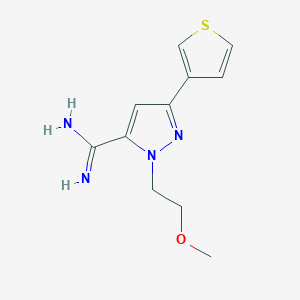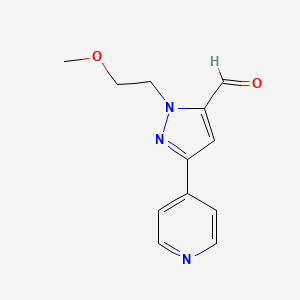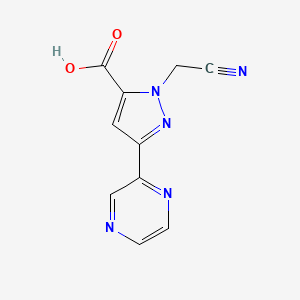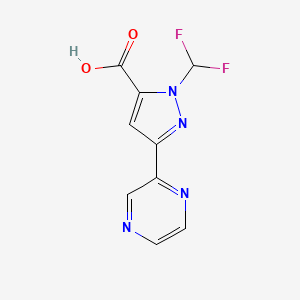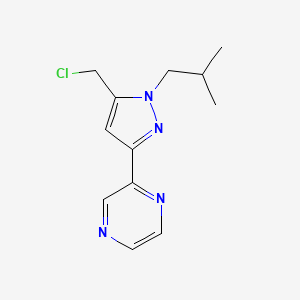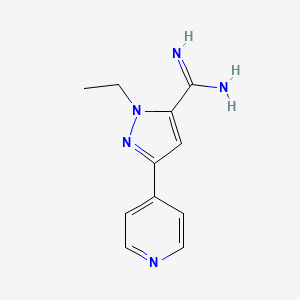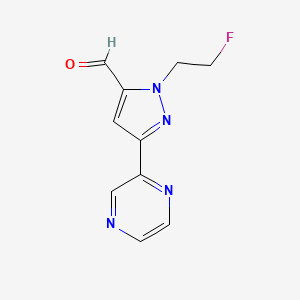
1-(2-fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde
Vue d'ensemble
Description
1-(2-Fluoroethyl)-3-(pyrazin-2-yl)-1H-pyrazole-5-carbaldehyde, also known as FEPC, is a synthetic compound of the pyrazole family. It is a small molecule that has been studied extensively for its potential applications in the fields of scientific research. FEPC has been found to have a wide range of effects, including those related to its biochemical and physiological properties. In
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated various synthetic routes and structural characterizations of pyrazole derivatives, emphasizing the influence of substituents on their physical and chemical properties. For example, the synthesis of N-substituted pyrazolines and their crystal structures provide insights into the dihedral angles between pyrazole and fluoro-substituted rings, contributing to the understanding of molecular conformation and its potential applications in material science (Loh et al., 2013).
Antimicrobial Activity
Pyrazole derivatives have been studied for their antimicrobial properties, with specific compounds showing significant activity against a range of bacteria and fungi. This includes the development of novel chitosan Schiff bases based on heterocyclic moieties, highlighting the role of the pyrazole skeleton in enhancing biological activity (Hamed et al., 2020).
Material Science and OLED Applications
Pyrazole derivatives have found applications in material science, particularly as emitters for OLEDs. The regioselective synthesis of substituted 1H-pyrazolo[3,4-b]quinolines explores the impact of fluorine-containing substituents on electronic properties, crucial for the development of high-performance OLEDs (Szlachcic et al., 2017).
Antitumor Activity and Molecular Docking
The exploration of antitumor activities and molecular docking studies of pyrazole derivatives provides a foundation for the development of new therapeutic agents. The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives and their evaluation against liver carcinoma cell lines underscore the potential of pyrazole compounds in cancer research (El-Zahar et al., 2011).
Chemosensors
Pyrazole derivatives are investigated for their use as chemosensors, with specific compounds demonstrating the ability to detect metal ions through fluorescent chemosensor mechanisms. This includes the synthesis and photophysical investigation of novel pyrazoline heterocyclic D-π-A chromophores for the detection of Fe3+ ions, illustrating the versatility of pyrazole compounds in analytical chemistry (Khan, 2020).
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5-pyrazin-2-ylpyrazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4O/c11-1-4-15-8(7-16)5-9(14-15)10-6-12-2-3-13-10/h2-3,5-7H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJMVRIAMNSSFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NN(C(=C2)C=O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




